23-Keto nemadectin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

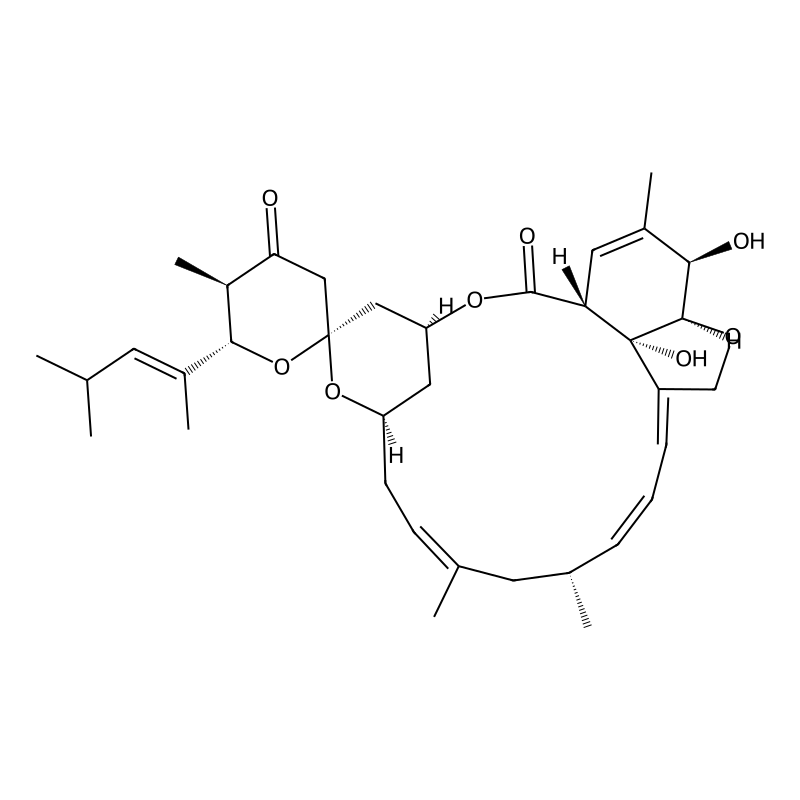

23-Keto nemadectin, also known as desmethoxyamino moxidectin, is a derivative of the macrocyclic lactone class of compounds, specifically derived from moxidectin. It is characterized by the oxidation of the 23-hydroxy group of LL-F28249-α, resulting in a ketone functional group at that position. This compound is significant in the field of veterinary medicine and agriculture due to its broad-spectrum endectocidal properties, targeting both internal and external parasites in livestock and pets .

The primary chemical reaction involving 23-keto nemadectin is its formation through the selective oxidation of LL-F28249-α. This process typically employs biocatalysts, such as specific microorganisms, which facilitate the conversion of the 23-hydroxy group to a keto group. The reaction can be summarized as follows:

- Oxidation Reaction:

Following its formation, 23-keto nemadectin can further react with methoxyamine in the presence of sodium acetate to yield moxidectin .

23-Keto nemadectin exhibits biological activity similar to that of moxidectin, functioning as a potent endectocide. It effectively targets a range of parasitic organisms, including nematodes and arthropods. The compound acts by interfering with the neuromuscular function of parasites, leading to paralysis and death. Its efficacy makes it a valuable tool in managing parasitic infections in veterinary medicine .

The synthesis of 23-keto nemadectin can be achieved through various methods:

- Biocatalytic Oxidation: Utilizing microorganisms capable of specifically oxidizing the 23-hydroxy group of LL-F28249-α under controlled conditions.

- Chemical Synthesis: Involves chemical reagents that facilitate the oxidation process without biological agents, although this method is less common for this specific compound .

The biocatalytic method is preferred due to its selectivity and mild reaction conditions.

Research on interaction studies involving 23-keto nemadectin has primarily focused on its pharmacokinetics and efficacy against various parasites. Studies indicate that it maintains a favorable safety profile while exhibiting high potency against target organisms. Additionally, investigations into its degradation products have revealed insights into its stability and potential impurities under stress conditions .

Several compounds share structural or functional similarities with 23-keto nemadectin. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Moxidectin | 23-Oxime derivative of LL-F28249-α | Broad-spectrum endectocide |

| Ivermectin | Macrocyclic lactone | Effective against ecto- and endoparasites |

| Milbemycin | Macrocyclic lactone | High potency against nematodes |

| Doramectin | Macrocyclic lactone | Use in cattle for parasite control |

Uniqueness of 23-Keto Nemadectin: While sharing structural similarities with other macrocyclic lactones, 23-keto nemadectin's unique keto functional group at position 23 distinguishes it from moxidectin and enhances its efficacy against specific parasites, making it a valuable compound in veterinary pharmacology .

Origin and Synthesis

23-Keto nemadectin was first identified during the semisynthetic modification of nemadectin (LL-F28249α), a fermentation product of Streptomyces cyaneogriseus subsp. noncyanogenus. The oxidation of nemadectin at the C-23 position to form a ketone group was achieved through biocatalytic methods or chemical oxidation using reagents like acetic anhydride and dimethyl sulfoxide. This step is critical in the production of moxidectin, where the ketone intermediate reacts with methoxyamine to introduce the methoxime moiety.

Timeline of Development

Microbial Origin in Streptomyces cyaneogriseus

23-Keto nemadectin is biosynthesized by Streptomyces cyaneogriseus subspecies noncyanogenus, a strain optimized for high-yield nemadectin production [5]. Genomic analysis reveals a 7.76 Mb chromosome encoding modular polyketide synthases (PKSs) and oxidative tailoring enzymes [5]. The nemadectin biosynthetic gene cluster (BGC) spans ~80 kb and includes 10 structural genes (nemA1–nemA4, nemB–nemE, nemF, nemG) and regulatory elements like nemR [2] [4].

Key Genetic Features

| Gene | Function | Impact on 23-Keto Nemadectin |

|---|---|---|

| nemR | LAL-family transcriptional activator | Upregulates BGC expression by 56–73% [2] [4] |

| nemA1 | PKS module for lactone ring formation | Directs macrocycle elongation |

| nemG | Cytochrome P450 oxidase | Catalyzes C-23 ketonization [2] |

Disruption of nemR reduces nemadectin titers by 80%, while overexpression increases yields to 509 mg/L via CRISPR-mediated cluster duplication [4].

Enzymatic Oxidation Mechanisms

The C-23 ketone group is introduced via a two-step oxidation:

- Hydroxylation: Cytochrome P450 monooxygenase NemG oxidizes the C-23 methyl group to a hydroxyl intermediate [2].

- Dehydrogenation: A dehydrogenase (possibly NemF) converts the alcohol to a ketone, yielding 23-keto nemadectin [2].

This pathway is ATP-dependent, requiring NADPH for redox balance. Comparative studies show NemG shares 62% sequence homology with P450s in Streptomyces avermitilis, suggesting conserved oxidative machinery [4].

Formation through LL-F28249-α Oxidation

23-Keto nemadectin derives from LL-F28249-α (nemadectin), a 16-membered macrolide. The conversion involves:

- Substrate Specificity: NemG selectively oxidizes LL-F28249-α’s C-23 methyl over other positions (e.g., C-5 or C-13) [2].

- Kinetic Parameters:

$$ k{cat} = 4.7 \pm 0.3 \, \text{min}^{-1}, \quad Km = 18.2 \pm 2.1 \, \mu\text{M} $$

indicating moderate catalytic efficiency [4].

Metabolic Pathway Analysis

The biosynthetic flux toward 23-keto nemadectin is regulated at three levels:

- Transcriptional: NemR binds to promoter regions of nemG and nemA1, enhancing RNA polymerase recruitment [4].

- Post-Translational: Phosphopantetheinylation of acyl carrier proteins (ACPs) activates PKS modules.

- Precursor Supply: Acetyl-CoA and methylmalonyl-CoA pools are replenished via citrate lyase and propionyl-CoA carboxylase [5].

Metabolomic profiling shows 23-keto nemadectin accumulates during late fermentation (days 6–8), coinciding with dissolved oxygen drops below 30% saturation [2].

Conversion Relationships with Other Milbemycins

23-Keto nemadectin shares a milbemycin backbone but diverges via late-stage modifications:

| Milbemycin | Structural Difference | Biosynthetic Link |

|---|---|---|

| Milbemycin A₄ | C-13 unsubstituted | Common PKS modules up to C-15 |

| Nemadectin | C-23 methyl | Precursor to 23-keto via NemG oxidation [2] |

| Moxidectin | C-23 oxime | Semisynthetic derivative of 23-keto [2] |

Enzymatic epimerization at C-25 converts 23-keto nemadectin into milbemycin β₁, illustrating its role as a branch-point metabolite [1].